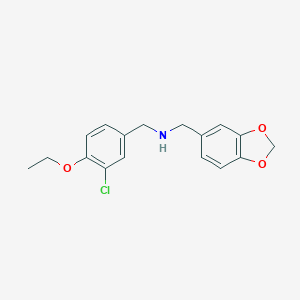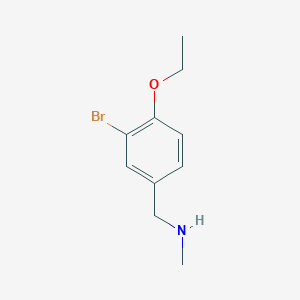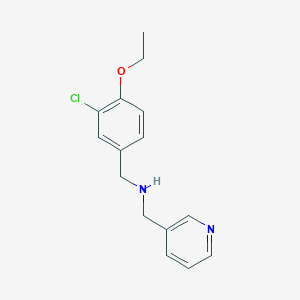![molecular formula C19H23N5O2 B275931 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as MTPE, is a chemical compound that has been studied for its potential use in scientific research. MTPE has been found to have a unique mechanism of action that may make it useful for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain neurotransmitters in the brain. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been found to selectively inhibit the reuptake of dopamine and norepinephrine, which could make it useful in studying the effects of these neurotransmitters on behavior and cognition.
Wirkmechanismus
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine works by selectively inhibiting the reuptake of dopamine and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. By doing so, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine increases the amount of dopamine and norepinephrine available in the synaptic cleft, which can lead to increased signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine are still being studied, but it is known to have an impact on the levels of dopamine and norepinephrine in the brain. This can lead to changes in behavior and cognition, as well as potential therapeutic effects in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters specifically, without the confounding effects of other neurotransmitters. However, one limitation is that the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine may vary depending on the specific experimental conditions and the species being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One area of interest is its potential use as a therapeutic agent for conditions such as depression and ADHD. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, as well as its potential for use in other scientific research applications.
Synthesemethoden
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxybenzyl alcohol with 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzyl alcohol. This compound is then reacted with 2-bromo-2-methylpropionic acid to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine.
Eigenschaften
Molekularformel |
C19H23N5O2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C19H23N5O2/c1-14(2)12-20-13-15-9-10-17(18(11-15)25-3)26-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3 |
InChI-Schlüssel |
LMEXNVGNNKSKSL-UHFFFAOYSA-N |
SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Kanonische SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)



![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)


![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)